2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole
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Overview
Description
2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a naphthalene moiety, enhances its potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with naphthalene-2-carboxaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of microdroplet synthesis has also been reported, where reactions are accelerated by orders of magnitude compared to bulk synthesis . This method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-naphthylmethyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the naphthalene moiety.
2-Methylbenzimidazole: Similar structure but lacks the naphthalene moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains both benzimidazole and triazole rings.
Properties
CAS No. |
333746-91-1 |
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Molecular Formula |
C19H16N2 |
Molecular Weight |
272.3g/mol |
IUPAC Name |
2-methyl-1-(naphthalen-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C19H16N2/c1-14-20-18-8-4-5-9-19(18)21(14)13-15-10-11-16-6-2-3-7-17(16)12-15/h2-12H,13H2,1H3 |
InChI Key |
GQRYORPWHIQSMG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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